![molecular formula C17H27NS B12557642 Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- CAS No. 190519-02-9](/img/structure/B12557642.png)
Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, and a thienyl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tenocyclidine: A dissociative anesthetic with stimulant and hallucinogenic effects.
Piperazine Derivatives: Known for their wide range of biological and pharmaceutical activities.
Uniqueness
Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
190519-02-9 |
|---|---|
Molecular Formula |
C17H27NS |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
3-methyl-1-(2-methyl-1-thiophen-2-ylcyclohexyl)piperidine |
InChI |
InChI=1S/C17H27NS/c1-14-7-5-11-18(13-14)17(16-9-6-12-19-16)10-4-3-8-15(17)2/h6,9,12,14-15H,3-5,7-8,10-11,13H2,1-2H3 |
InChI Key |
BBFINCSTQNQPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2(CCCCC2C)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
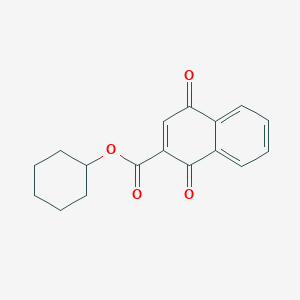
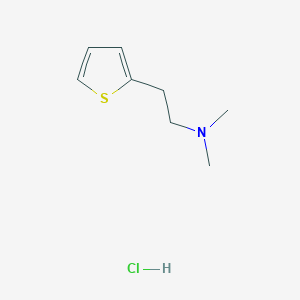
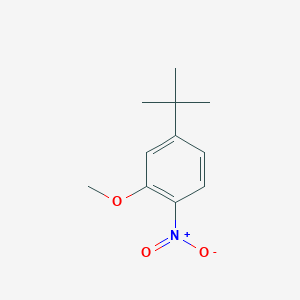
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)

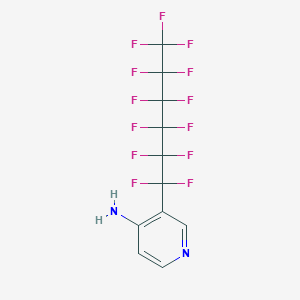

![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
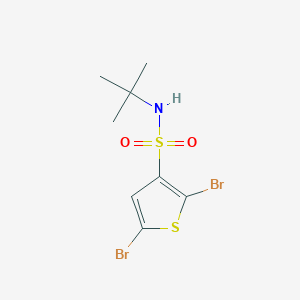
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
